molecular formula C25H44N6O9S B12336290 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid CAS No. 2112731-59-4

3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid

Cat. No.: B12336290
CAS No.: 2112731-59-4
M. Wt: 604.7 g/mol
InChI Key: OZNKRLXUFZIVFG-HFMPRLQTSA-N
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Description

3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the hexahydrothieno[3,4-d]imidazole core, followed by the introduction of the pentanoyl group. Subsequent steps involve the addition of the azidoethoxy and ethoxy groups under controlled reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The azido group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, leading to changes in their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid stands out due to its unique structure and functional groups. Similar compounds include other derivatives of hexahydrothieno[3,4-d]imidazole and azidoethoxy compounds. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2112731-59-4

Molecular Formula

C25H44N6O9S

Molecular Weight

604.7 g/mol

IUPAC Name

3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C25H44N6O9S/c26-30-27-6-10-37-14-15-38-11-7-31(8-12-39-16-18-40-17-13-36-9-5-23(33)34)22(32)4-2-1-3-21-24-20(19-41-21)28-25(35)29-24/h20-21,24H,1-19H2,(H,33,34)(H2,28,29,35)/t20-,21-,24-/m0/s1

InChI Key

OZNKRLXUFZIVFG-HFMPRLQTSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)NC(=O)N2

Origin of Product

United States

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